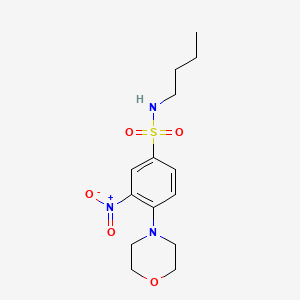![molecular formula C15H11ClF3NOS B5103751 2-[(2-chloro-6-fluorobenzyl)thio]-N-(3,4-difluorophenyl)acetamide](/img/structure/B5103751.png)
2-[(2-chloro-6-fluorobenzyl)thio]-N-(3,4-difluorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-chloro-6-fluorobenzyl)thio]-N-(3,4-difluorophenyl)acetamide, also known as CFTR inhibitor-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is an ion channel that regulates the movement of chloride and other ions across cell membranes. Mutations in the CFTR gene can lead to the development of cystic fibrosis, a genetic disorder that affects the lungs, pancreas, and other organs. CFTR inhibitor-172 has been studied for its potential therapeutic applications in cystic fibrosis and other diseases.
作用機序
2-[(2-chloro-6-fluorobenzyl)thio]-N-(3,4-difluorophenyl)acetamide inhibitor-172 works by blocking the function of the 2-[(2-chloro-6-fluorobenzyl)thio]-N-(3,4-difluorophenyl)acetamide protein. Specifically, it binds to a specific site on the protein and prevents it from opening and allowing chloride ions to pass through. This leads to a decrease in the movement of salt and water across cell membranes, which can help to reduce inflammation and improve lung function in cystic fibrosis patients.
Biochemical and Physiological Effects
2-[(2-chloro-6-fluorobenzyl)thio]-N-(3,4-difluorophenyl)acetamide inhibitor-172 has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that it can block the function of mutant 2-[(2-chloro-6-fluorobenzyl)thio]-N-(3,4-difluorophenyl)acetamide proteins, reduce inflammation, and improve lung function. In vivo studies in animal models have shown that it can reduce mucus production, improve lung function, and decrease inflammation. 2-[(2-chloro-6-fluorobenzyl)thio]-N-(3,4-difluorophenyl)acetamide inhibitor-172 has also been shown to have potential applications in other diseases, such as chronic obstructive pulmonary disease (COPD) and asthma.
実験室実験の利点と制限
2-[(2-chloro-6-fluorobenzyl)thio]-N-(3,4-difluorophenyl)acetamide inhibitor-172 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied and characterized, and its mechanism of action is well understood. However, there are also some limitations to its use in lab experiments. It can be toxic at high concentrations, and its effects can be influenced by other factors such as pH and temperature. Additionally, its effects may be different in different cell types and animal models.
将来の方向性
There are several future directions for research on 2-[(2-chloro-6-fluorobenzyl)thio]-N-(3,4-difluorophenyl)acetamide inhibitor-172. One area of focus is the development of more potent and selective inhibitors of 2-[(2-chloro-6-fluorobenzyl)thio]-N-(3,4-difluorophenyl)acetamide. Another area of research is the identification of biomarkers that can be used to monitor the effectiveness of 2-[(2-chloro-6-fluorobenzyl)thio]-N-(3,4-difluorophenyl)acetamide inhibitors in patients. Additionally, there is ongoing research on the use of 2-[(2-chloro-6-fluorobenzyl)thio]-N-(3,4-difluorophenyl)acetamide inhibitors in combination with other therapies, such as gene therapy and other small molecule drugs. Overall, 2-[(2-chloro-6-fluorobenzyl)thio]-N-(3,4-difluorophenyl)acetamide inhibitor-172 has shown great promise as a potential therapeutic agent for cystic fibrosis and other diseases, and further research is needed to fully understand its potential.
合成法
2-[(2-chloro-6-fluorobenzyl)thio]-N-(3,4-difluorophenyl)acetamide inhibitor-172 can be synthesized using a multi-step process that involves the reaction of various chemical intermediates. The synthesis method has been described in several research articles and patents. The general strategy involves the preparation of the starting materials, followed by the formation of the key intermediate, and then the final product. The synthesis method requires expertise in organic chemistry and access to specialized equipment and reagents.
科学的研究の応用
2-[(2-chloro-6-fluorobenzyl)thio]-N-(3,4-difluorophenyl)acetamide inhibitor-172 has been extensively studied for its potential therapeutic applications in cystic fibrosis and other diseases. In vitro studies have shown that 2-[(2-chloro-6-fluorobenzyl)thio]-N-(3,4-difluorophenyl)acetamide inhibitor-172 can block the function of mutant 2-[(2-chloro-6-fluorobenzyl)thio]-N-(3,4-difluorophenyl)acetamide proteins that are associated with cystic fibrosis. In vivo studies in animal models have demonstrated that 2-[(2-chloro-6-fluorobenzyl)thio]-N-(3,4-difluorophenyl)acetamide inhibitor-172 can improve lung function and reduce inflammation.
特性
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-N-(3,4-difluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3NOS/c16-11-2-1-3-12(17)10(11)7-22-8-15(21)20-9-4-5-13(18)14(19)6-9/h1-6H,7-8H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEMSVEBKGBQDBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CSCC(=O)NC2=CC(=C(C=C2)F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-chloro-5-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B5103669.png)
![1,5-dimethyl-3-oxo-2-phenyl-N-[4-(4-pyridinylmethyl)phenyl]-2,3-dihydro-1H-pyrazole-4-carboxamide](/img/structure/B5103677.png)

![4-biphenylyl[2-(1-pyrrolidinylcarbonyl)phenyl]methanone](/img/structure/B5103699.png)
![7-cyclopentylidene-N-formyl-N-(3-methoxyphenyl)-3-methylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B5103707.png)
![3-chloro-4-[(2-chlorobenzyl)amino]-1-cyclohexyl-1H-pyrrole-2,5-dione](/img/structure/B5103714.png)
![8-(2-phenylethyl)-8-azabicyclo[3.2.1]oct-3-yl 3-(4-morpholinyl)propanoate dihydrochloride hydrate](/img/structure/B5103721.png)
![4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}-N-(3-methoxypropyl)benzamide](/img/structure/B5103730.png)

![2-[(2-chlorobenzyl)thio]-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5103744.png)
![4-{4-[(3-methyl-1-piperidinyl)carbonyl]-1-piperidinyl}-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5103754.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B5103762.png)
![N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B5103769.png)
![N-isopropyl-1'-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-1,4'-bipiperidine-4-carboxamide](/img/structure/B5103780.png)